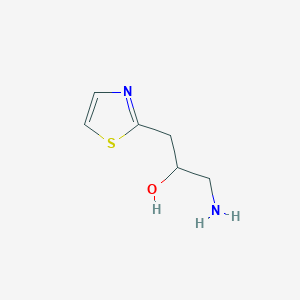![molecular formula C8H10O2S2 B13603420 [4-(Methanesulfonyl)phenyl]methanethiol CAS No. 93629-02-8](/img/structure/B13603420.png)
[4-(Methanesulfonyl)phenyl]methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methanesulfonylphenyl)methanethiol is an organosulfur compound characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a methanethiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methanesulfonylphenyl)methanethiol typically involves the introduction of a methanesulfonyl group to a phenyl ring, followed by the attachment of a methanethiol group. One common method involves the reaction of 4-bromomethylbenzenesulfonyl chloride with sodium methanethiolate under controlled conditions. The reaction proceeds as follows:
Step 1: 4-bromomethylbenzenesulfonyl chloride is reacted with sodium methanethiolate in anhydrous conditions.
Step 2: The reaction mixture is stirred at room temperature for several hours.
Step 3: The product is purified using column chromatography to obtain (4-Methanesulfonylphenyl)methanethiol.
Industrial Production Methods
In an industrial setting, the production of (4-Methanesulfonylphenyl)methanethiol can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methanesulfonylphenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used to oxidize the thiol group.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the sulfonyl group.
Substitution: Nucleophiles such as sodium methanethiolate can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Methanesulfonylphenyl)methanethiol has several scientific research applications, including:
Biology: It can be employed in the study of enzyme inhibition and protein modification due to its reactive thiol group.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Methanesulfonylphenyl)methanethiol involves its reactive thiol group, which can form covalent bonds with various molecular targets. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their activity. The sulfonyl group also contributes to its chemical stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanethiol: A simpler thiol compound with a similar reactive thiol group.
Ethanethiol: Another thiol compound with a slightly different structure.
4-Methanesulfonylphenylboronic acid: Contains a methanesulfonyl group attached to a phenyl ring, similar to (4-Methanesulfonylphenyl)methanethiol.
Uniqueness
(4-Methanesulfonylphenyl)methanethiol is unique due to the combination of a methanesulfonyl group and a thiol group on the same molecule, providing distinct reactivity and applications compared to other thiol or sulfonyl compounds.
Eigenschaften
CAS-Nummer |
93629-02-8 |
|---|---|
Molekularformel |
C8H10O2S2 |
Molekulargewicht |
202.3 g/mol |
IUPAC-Name |
(4-methylsulfonylphenyl)methanethiol |
InChI |
InChI=1S/C8H10O2S2/c1-12(9,10)8-4-2-7(6-11)3-5-8/h2-5,11H,6H2,1H3 |
InChI-Schlüssel |
TXLFZPBGAHXCEI-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




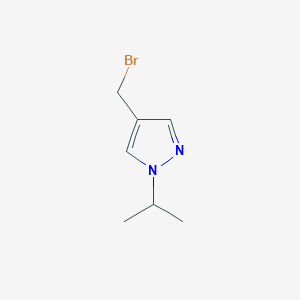
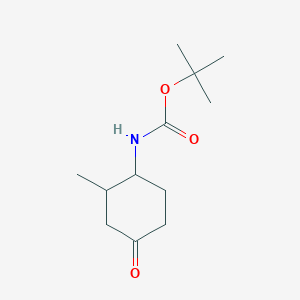
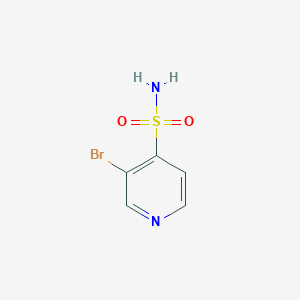

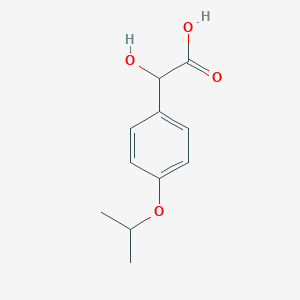
![5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13603391.png)

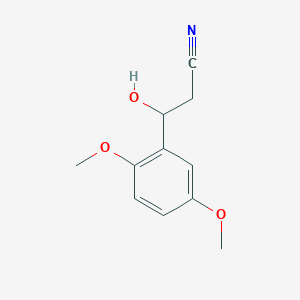
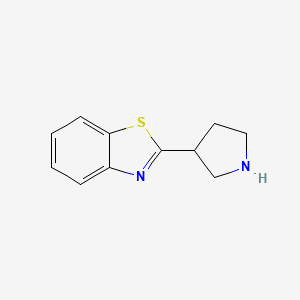
![tert-butyl 4-(1-{[(tert-butoxy)carbonyl]amino}-2-oxoethyl)-1H-imidazole-1-carboxylate](/img/structure/B13603415.png)
